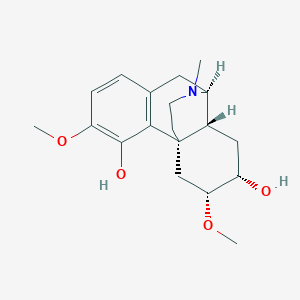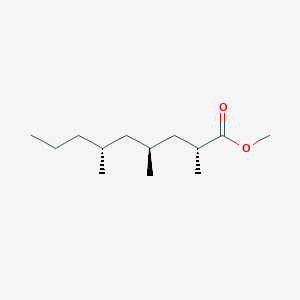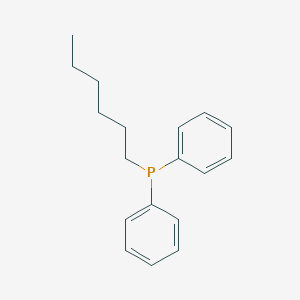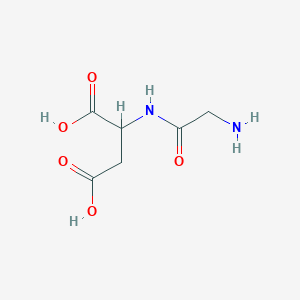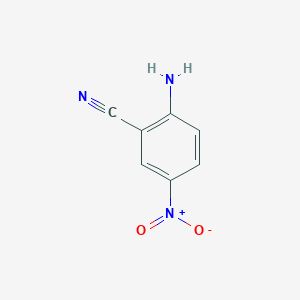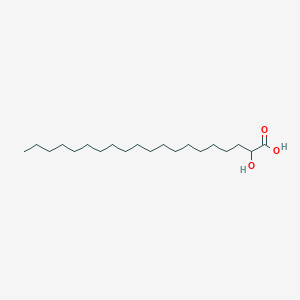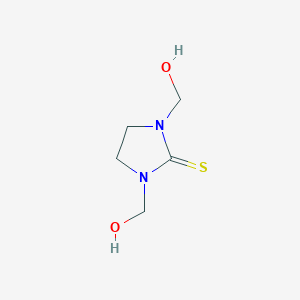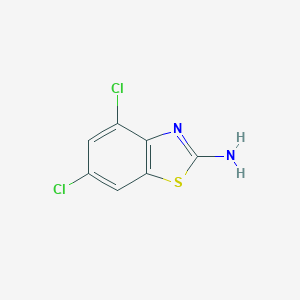
D-2,5-Hexodiulose 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-2,5-Hexodiulose 1-phosphate (DHDP) is a phosphorylated sugar molecule that has been gaining attention in the scientific community for its potential applications in various fields. This molecule has been synthesized using a variety of methods and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of D-2,5-Hexodiulose 1-phosphate is not yet fully understood, but it is believed to work by regulating the activity of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the activity of enzymes such as aldolase and enolase, which are involved in glycolysis, the process by which glucose is broken down to produce energy. This compound has also been shown to activate enzymes such as glucose-6-phosphate dehydrogenase, which is involved in the production of NADPH, a molecule that is important for cellular metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases. This compound has also been shown to regulate glucose metabolism and insulin signaling, which could be useful in the treatment of diabetes. In addition, this compound has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using D-2,5-Hexodiulose 1-phosphate in lab experiments is its stability. This compound is a stable molecule that can be stored for long periods of time without degradation. This compound is also easy to synthesize using a variety of methods. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on D-2,5-Hexodiulose 1-phosphate. One area of interest is in the development of new drugs and therapies based on this compound. This compound has been shown to have potential applications in the treatment of various diseases, and further research is needed to explore these potential applications. Another area of interest is in the development of new methods for synthesizing this compound. Enzymatic synthesis has shown promise as a method for synthesizing this compound, and further research is needed to optimize this method. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism.
Méthodes De Synthèse
D-2,5-Hexodiulose 1-phosphate can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method for chemical synthesis is the reaction of D-glucose with phosphoric acid in the presence of sulfuric acid. Enzymatic synthesis can be achieved using enzymes such as hexokinase and glucose-6-phosphate dehydrogenase.
Applications De Recherche Scientifique
D-2,5-Hexodiulose 1-phosphate has potential applications in various fields of scientific research. One area of interest is in the development of new drugs and therapies. This compound has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases such as cancer, diabetes, and Alzheimer's. This compound has also been studied for its potential use in the development of new antibiotics.
Propriétés
Numéro CAS |
16808-78-9 |
|---|---|
Formule moléculaire |
C6H11O9P |
Poids moléculaire |
258.12 g/mol |
Nom IUPAC |
[(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H11O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h5-7,10-11H,1-2H2,(H2,12,13,14)/t5-,6-/m1/s1 |
Clé InChI |
CGTIRLTVLBQMKR-PHDIDXHHSA-N |
SMILES isomérique |
C(C(=O)[C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O |
SMILES |
C(C(=O)C(C(C(=O)COP(=O)(O)O)O)O)O |
SMILES canonique |
C(C(=O)C(C(C(=O)COP(=O)(O)O)O)O)O |
Autres numéros CAS |
16808-78-9 |
Synonymes |
D-2,5-hexodiulose 1-phosphate D-5-ketofructose 1-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)
